molecular formula C14H19NO3 B1283988 Benzyl (3-hydroxycyclohexyl)carbamate CAS No. 955406-36-7

Benzyl (3-hydroxycyclohexyl)carbamate

Cat. No.: B1283988
CAS No.: 955406-36-7
M. Wt: 249.3 g/mol
InChI Key: FYIZIYCXUSGNLZ-UHFFFAOYSA-N
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Description

Benzyl (3-hydroxycyclohexyl)carbamate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Benzyl carbamates exhibit significant antibacterial properties. A study by Liang et al. (2020) found that (3-benzyl-5-hydroxyphenyl)carbamates, a related compound, showed potent inhibitory activity against Gram-positive bacteria, including drug-resistant strains. These compounds were found to be ineffective against Gram-negative bacteria, indicating a selective mechanism of action.

Synthesis and Chemical Properties

A study by Harris et al. (2013) explored the stereospecific coupling of benzylic carbamates with aryl- and heteroarylboronic esters, demonstrating the capacity for selective inversion or retention at the electrophilic carbon. This research contributes to the understanding of how benzyl carbamates can be synthesized and manipulated in the lab.

Antitubercular Agents

Cheng et al. (2019) discovered that (3-benzyl-5-hydroxyphenyl)carbamates exerted inhibitory activity against both standard and multidrug-resistant strains of M. tuberculosis, indicating their potential as antitubercular agents (Cheng et al., 2019). This highlights the therapeutic potential of benzyl carbamates in treating tuberculosis.

Photolabile Properties

Research by Papageorgiou and Corrie (1997) on carbamoyl derivatives of photolabile benzoins, which include benzyl carbamates, revealed their potential in creating photolabile compounds. These findings are significant for the development of light-sensitive materials and applications in photochemistry.

Catalysis in Organic Synthesis

Zhang et al. (2006) demonstrated the use of a benzyl carbamate in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, showing the versatility of benzyl carbamates in catalysis (Zhang et al., 2006). This research is crucial for understanding the role of these compounds in organic synthesis.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

While specific future directions for Benzyl (3-hydroxycyclohexyl)carbamate are not available, carbamates in general have received much attention due to their application in drug design and discovery . They are integral part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .

Relevant Papers The paper “Organic Carbamates in Drug Design and Medicinal Chemistry” provides a comprehensive overview of the properties and stabilities of carbamates, reagents and chemical methodologies for the synthesis of carbamates, and recent applications of carbamates in drug design and medicinal chemistry . Another paper titled “Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and…” discusses the synthesis and potential applications of benzene-based carbamates .

Properties

IUPAC Name

benzyl N-(3-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIZIYCXUSGNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560799
Record name Benzyl (3-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955406-36-7
Record name Phenylmethyl N-(3-hydroxycyclohexyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955406-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (3-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Treat a mixture of 3-hydroxycyclohexyl amine (10 g, 86.96 mmol), potassium carbonate (18 g, 130 mmol), ethyl acetate (150 mL) and water (70 mL) with benzyl chloroformate (22.17 g, 130 mmol). Stir the reaction at room temperature for 12 hours. Separate the organic layer, dry the organic over sodium sulfate, filter and concentrate. Add diethyl ether to the residuer. Filter the resulting white precipitate and air dry to afford 19.1 g of the title compound (88%). MS (m/z): 250 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
22.17 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
88%

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